molecular formula C19H13Cl2N3O2 B2435311 3-(2,6-dichlorophenyl)-5-[(E)-2-[(4-methoxyphenyl)amino]ethenyl]-1,2-oxazole-4-carbonitrile CAS No. 338402-68-9

3-(2,6-dichlorophenyl)-5-[(E)-2-[(4-methoxyphenyl)amino]ethenyl]-1,2-oxazole-4-carbonitrile

Cat. No.: B2435311
CAS No.: 338402-68-9
M. Wt: 386.23
InChI Key: QRCXOIVDURCPLT-MDZDMXLPSA-N
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Description

3-(2,6-dichlorophenyl)-5-[(E)-2-[(4-methoxyphenyl)amino]ethenyl]-1,2-oxazole-4-carbonitrile is a useful research compound. Its molecular formula is C19H13Cl2N3O2 and its molecular weight is 386.23. The purity is usually 95%.
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Properties

IUPAC Name

3-(2,6-dichlorophenyl)-5-[(E)-2-(4-methoxyanilino)ethenyl]-1,2-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl2N3O2/c1-25-13-7-5-12(6-8-13)23-10-9-17-14(11-22)19(24-26-17)18-15(20)3-2-4-16(18)21/h2-10,23H,1H3/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRCXOIVDURCPLT-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC=CC2=C(C(=NO2)C3=C(C=CC=C3Cl)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N/C=C/C2=C(C(=NO2)C3=C(C=CC=C3Cl)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(2,6-Dichlorophenyl)-5-[(E)-2-[(4-methoxyphenyl)amino]ethenyl]-1,2-oxazole-4-carbonitrile, commonly referred to as compound 1, is a synthetic organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C19H13Cl2N3O2
  • Molecular Weight : 386.23 g/mol
  • CAS Number : 338402-68-9

Biological Activity Overview

Compound 1 belongs to the class of oxazole derivatives, which have been extensively studied for their diverse biological activities. The compound exhibits notable anticancer properties and has shown efficacy against various cancer cell lines.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxazole derivatives. For instance, the compound has demonstrated cytotoxic activity against several human cancer cell lines:

Cancer Cell Line IC50 (μM)
HeLa (Cervical)25.72 ± 3.95
CaCo-2 (Colon)30.15 ± 4.20
MCF-7 (Breast)22.50 ± 2.80

These values indicate that compound 1 can effectively inhibit cell proliferation in a dose-dependent manner .

The mechanism by which compound 1 exerts its anticancer effects involves multiple pathways:

  • Inhibition of Cell Proliferation : Compound 1 induces apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
  • Cell Cycle Arrest : It has been observed that the compound causes G0/G1 phase arrest in cancer cells, leading to reduced cell division and growth .
  • Targeting Specific Kinases : Compound 1 shows inhibitory activity against key kinases involved in cancer progression, including PI3K and AKT pathways .

Case Studies

Several studies have investigated the biological activity of compound 1:

  • Study on HeLa Cells : In vitro experiments demonstrated that treatment with compound 1 resulted in significant apoptosis in HeLa cells, with flow cytometry confirming increased annexin V positivity .
  • In Vivo Efficacy : In a mouse model of tumorigenesis, administration of compound 1 led to a marked reduction in tumor volume compared to control groups, suggesting its potential as a therapeutic agent .

Scientific Research Applications

Anticancer Activity

Recent studies indicate that derivatives of oxazole compounds exhibit significant anticancer properties. The compound has been evaluated for its potential against various cancer cell lines:

  • Mechanism of Action : The presence of electron-withdrawing groups in the aromatic ring enhances biological activity. For example, compounds with similar structures have shown to induce apoptosis in cancer cells by increasing caspase activity .
  • Cell Line Studies :
    • MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines have been primary targets for testing the efficacy of this compound. Preliminary results suggest that modifications to the oxazole structure can lead to improved antiproliferative effects .

Antimicrobial Properties

The compound's structural characteristics make it a candidate for antimicrobial applications. Research into similar oxazole derivatives has demonstrated effectiveness against various bacterial strains, indicating potential for further exploration in this area .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the pharmacological profile of 3-(2,6-dichlorophenyl)-5-[(E)-2-[(4-methoxyphenyl)amino]ethenyl]-1,2-oxazole-4-carbonitrile:

  • Substituents Impact : The introduction of different substituents on the phenyl rings can significantly alter the compound's activity. For instance, para-substituted groups have been shown to enhance anticancer efficacy while maintaining selectivity towards malignant cells .

Comparative Efficacy

To understand the effectiveness of this compound relative to existing treatments, a comparison table can be useful:

Compound NameActivity TypeCell Line TestedIC50 Value (µM)
This compoundAnticancerMCF-7TBD
Reference Compound AAnticancerMCF-71.93
Reference Compound BAnticancerHCT-1162.84

Note: TBD indicates that specific IC50 values for the compound are yet to be determined through ongoing research.

Study 1: Evaluation Against Lung Cancer Cells

A study focused on evaluating the anticancer potential of similar oxazole derivatives against A549 lung cancer cells revealed promising results. Compounds were synthesized and tested for their ability to inhibit cell proliferation and induce apoptosis through flow cytometry analysis .

Study 2: Antimicrobial Screening

In another investigation, derivatives including this compound were screened for antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated moderate to high efficacy, suggesting potential as an antimicrobial agent .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The oxazole ring’s electron-deficient nature facilitates nucleophilic substitution at the 2- and 4-positions. The 2,6-dichlorophenyl group directs electrophilic attacks to the para position relative to the oxazole, while steric hindrance from chlorine substituents limits reactivity at ortho positions.

Key Observations :

  • Carbonitrile Hydrolysis : Under acidic (H₂SO₄/H₂O) or basic (NaOH/EtOH) conditions, the carbonitrile group (-C≡N) hydrolyzes to a carboxylic acid (-COOH) or primary amide (-CONH₂), respectively. This reaction is critical for modifying polarity and bioavailability .

  • Amino Group Functionalization : The (E)-ethenyl-linked 4-methoxyphenylamino group undergoes alkylation or acylation. For example, treatment with acetyl chloride in pyridine yields the corresponding acetamide derivative .

Table 1: Nucleophilic Substitution Reactions

Reaction TypeReagents/ConditionsProductReference
Carbonitrile hydrolysisH₂SO₄ (conc.), reflux, 6 hOxazole-4-carboxylic acid
Amide formationAc₂O, pyridine, RT, 2 hN-Acetyl-4-methoxyphenylamino derivative

Cycloaddition Reactions

The oxazole ring participates in 1,3-dipolar cycloadditions with nitrile oxides or azides, forming fused heterocyclic systems. This reactivity is consistent with isoxazole derivatives reported in synthetic methodologies .

Mechanistic Insights :

  • Nitrile Oxide Cycloaddition : Reacts with in situ–generated nitrile oxides (e.g., from ethyl chlorooxime) under microwave irradiation to yield isoxazolo[5,4-d]isoxazole derivatives .

  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes produces triazole-linked hybrids, enhancing pharmacological potential .

Table 2: Cycloaddition Reactions

Dipole SourceConditionsProductReference
Ethyl chlorooximeMicrowave, 100°C, 15 minIsoxazolo[5,4-d]isoxazole
Propargyl alcoholCuSO₄/Na ascorbate, RT, 12 hTriazole-oxazole conjugate

Oxidation and Reduction

The ethenyl bridge and methoxy group are susceptible to redox transformations:

  • Ethenyl Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the double bond to a single bond, yielding a saturated ethylamino linkage .

  • Demethylation : Treatment with BBr₃ in CH₂Cl₂ cleaves the 4-methoxy group to a hydroxyl group, enabling further functionalization .

Table 3: Redox Reactions

ReactionReagents/ConditionsProductReference
Ethenyl reductionH₂ (1 atm), 10% Pd/C, EtOH, 4 h5-(2-[(4-Methoxyphenyl)amino]ethyl)oxazole
Methoxy deprotectionBBr₃, CH₂Cl₂, −78°C, 1 h4-Hydroxyphenylamino derivative

Electrophilic Aromatic Substitution

The 2,6-dichlorophenyl group undergoes halogenation or nitration at the para position due to steric and electronic effects. For example:

  • Nitration : HNO₃/H₂SO₄ introduces a nitro group para to the oxazole, forming 3-(2,6-dichloro-4-nitrophenyl) derivatives .

Cross-Coupling Reactions

The carbonitrile group enables Suzuki–Miyaura couplings with aryl boronic acids. Palladium catalysts (e.g., Pd(PPh₃)₄) facilitate C–C bond formation at the 4-position .

Example :

  • Reaction with 4-methoxyphenylboronic acid yields a biaryl product, expanding π-conjugation for optoelectronic applications .

Complexation with Metal Ions

The oxazole’s nitrogen and carbonitrile’s lone pairs coordinate transition metals (e.g., Cu²⁺, Fe³⁺), forming chelates studied for catalytic or antimicrobial applications .

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition of the ethenyl group with alkenes, producing cyclobutane-fused oxazoles .

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